H-Ile-gly-OH

Vue d'ensemble

Description

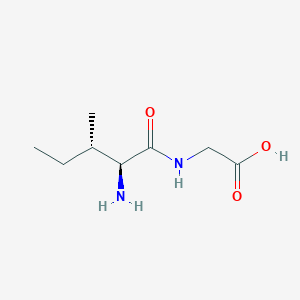

The compound H-Ile-gly-OH is a dipeptide consisting of isoleucine and glycine Dipeptides are molecules formed by the linkage of two amino acids through a peptide bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The isoleucine is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino terminus of isoleucine is removed.

Coupling: Glycine is coupled to the deprotected isoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Cleavage: The dipeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that utilize the Merrifield solid-phase method. This method is efficient and scalable, allowing for the production of large quantities of the dipeptide with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

H-Ile-gly-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of free isoleucine and glycine.

Oxidation: The amino acids within the dipeptide can undergo oxidation reactions, particularly at the side chains of isoleucine.

Substitution: The amino and carboxyl groups of the dipeptide can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the peptide bond.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.

Substitution: Various reagents, such as acyl chlorides or anhydrides, can be used for substitution reactions.

Major Products

Hydrolysis: Isoleucine and glycine.

Oxidation: Oxidized derivatives of isoleucine and glycine.

Substitution: Derivatives with modified amino or carboxyl groups.

Applications De Recherche Scientifique

Biotechnology

H-Ile-Gly-OH serves as a crucial building block in peptide synthesis, which is essential for developing therapeutic proteins and vaccines. Its structural properties enable it to play a role in:

- Recombinant Protein Production : this compound is used in the production of recombinant proteins that can treat various diseases, including cancer and autoimmune disorders.

- Vaccine Development : The dipeptide's ability to enhance immune responses makes it valuable in vaccine formulations.

Case Study: Recombinant Protein Production

Research has shown that incorporating this compound into expression systems can improve the yield and stability of recombinant proteins. For instance, a study demonstrated that peptides containing this dipeptide exhibited enhanced solubility and folding efficiency, critical for therapeutic applications .

Pharmaceuticals

In the pharmaceutical industry, this compound is explored for its potential therapeutic effects:

- Drug Development : Its role as a metabolite suggests potential applications in drug metabolism studies.

- Neuroprotective Properties : Preliminary studies indicate that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Table 1: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Drug Metabolism Studies | Investigating metabolic pathways involving peptides |

| Neuroprotection | Potential use in therapies for Alzheimer's disease |

| Antioxidant Properties | May reduce oxidative stress in neuronal cells |

Cosmetic Formulations

The cosmetic industry utilizes this compound for its potential benefits in skin care:

- Skin Repair : Its incorporation into formulations aims to enhance skin regeneration and repair.

- Anti-Aging Products : Due to its structural similarity to collagen, it is studied for its ability to improve skin elasticity and hydration.

Case Study: Anti-Aging Efficacy

A clinical trial evaluated the effectiveness of a skincare product containing this compound. Results indicated significant improvements in skin hydration and elasticity among participants over an eight-week period, suggesting its potential as an anti-aging ingredient .

Neuroscience

In neuroscience research, this compound is investigated for its role in neurotransmission:

- Neurotransmitter Modulation : It may influence neurotransmitter release and receptor activity, providing insights into treatments for conditions like depression and anxiety.

- Oxidative Stress Research : Studies have shown that this dipeptide can mitigate oxidative stress-induced neuronal damage.

Table 2: Neuroscience Applications of this compound

| Application | Description |

|---|---|

| Neurotransmitter Studies | Investigating effects on neurotransmitter release |

| Oxidative Stress Research | Evaluating protective effects against oxidative damage |

Mécanisme D'action

The mechanism of action of H-Ile-gly-OH involves its interaction with enzymes and receptors in biological systems. The dipeptide can act as a substrate for proteolytic enzymes, leading to its hydrolysis into isoleucine and glycine. These amino acids can then participate in various metabolic pathways, influencing cellular functions and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Gly-Ile-OH: Another dipeptide with glycine and isoleucine in reverse order.

H-Ile-Ala-OH: A dipeptide consisting of isoleucine and alanine.

H-Val-gly-OH: A dipeptide consisting of valine and glycine.

Uniqueness

H-Ile-gly-OH is unique due to its specific sequence of isoleucine and glycine, which imparts distinct biochemical properties. The order of amino acids in a dipeptide can significantly influence its reactivity, stability, and interaction with biological molecules.

Activité Biologique

H-Ile-Gly-OH, a dipeptide composed of isoleucine and glycine, has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound is a dipeptide where isoleucine (Ile) is linked to glycine (Gly) through a peptide bond. The synthesis of this compound can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain on a solid support.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 144.17 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under physiological conditions |

Neuroprotective Effects

Dipeptides have been recognized for their neuroprotective effects. For instance, the tripeptide H-Gly-Pro-Gly-NH₂ has demonstrated the ability to inhibit HIV-1 replication and enhance antiviral effects . Although specific studies on this compound are sparse, the presence of isoleucine may confer neuroprotective benefits due to its role in neurotransmitter modulation.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigated the antimicrobial properties of various dipeptides, including those with isoleucine. It was found that structural modifications could enhance or diminish activity against specific bacterial strains .

- Neuroprotective Mechanisms : Research into the neuroprotective roles of peptides has highlighted the importance of dipeptides in modulating cellular responses to stress. Isoleucine's role in these mechanisms suggests that this compound could potentially offer protective effects in neurodegenerative conditions .

- Synthesis Efficiency : The efficiency of synthesizing this compound via SPPS has been documented, showcasing advancements in peptide synthesis techniques that improve yield and purity .

Propriétés

IUPAC Name |

2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGDDTHMMVWVMV-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316190 | |

| Record name | L-Isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-28-0 | |

| Record name | L-Isoleucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.